3-(氧杂环丙烷-3-基)丙醇-1

描述

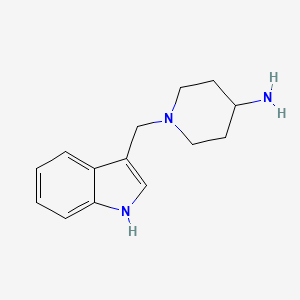

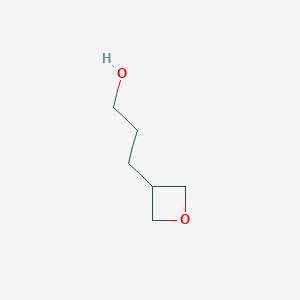

“3-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in laboratory settings and for the manufacture of other chemical compounds .

Synthesis Analysis

The synthesis of oxetane derivatives, including “3-(Oxetan-3-yl)propan-1-ol”, has been a subject of numerous studies . One method involves the ring-opening reactions of epoxides with trimethyloxosulfonium ylide . Another approach involves the use of a gold carbene generated from an alkyne that forms oxetan-3-ones from propargylic alcohols in one step, with Au(I) as a catalyst .Molecular Structure Analysis

The molecular structure of “3-(Oxetan-3-yl)propan-1-ol” includes a four-membered oxetane ring . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Chemical Reactions Analysis

Oxetanes, including “3-(Oxetan-3-yl)propan-1-ol”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .科学研究应用

金催化合成氧杂环丙烷-3-酮

研究人员开发了一种使用容易获得的炔丙醇(与 3-(氧杂环丙烷-3-基)丙醇-1 相关的先驱物)合成各种氧杂环丙烷-3-酮的技术。该方法在开放烧瓶条件下操作,无需排除空气或水分,为创建氧杂环丙烷-3-酮(一种有价值的药物发现化合物)提供了一种实用方法。该过程强调了α-氧代金卡宾在氧杂环丙烷环的简便生成中的潜力,突出了一种在没有危险的重氮酮的情况下实现α-氧代金属卡宾化学的更安全、更有效的方法 (L. Ye, Weimin He, & Liming Zhang, 2010)。

从环氧氯丙烷合成

另一项研究概述了从环氧氯丙烷合成氧杂环丙烷-3-醇的简明方法。该过程涉及开环、酯化、亲电反应和闭环反应,证明了氧杂环丙烷-3-醇在制备 3-氧杂环丙酮中的用途。含有氧杂环丙酮部分的化合物经常用于合成和药物化学中,这突出了开发氧杂环丙烷-3-醇的有效合成路线的重要性,因为它在药物发现中具有潜力,并且是各种氧杂环丙烷衍生物的前体 (Xu Tianxiang 等,2016)。

羧酸官能团的生物等排体

氧杂环丙烷-3-醇及其衍生物(如氧杂环丙烷-3-酮)被探索为羧酸官能团的生物等排体。对环氧合酶抑制剂布洛芬的模型化合物及其衍生物的研究表明,这些结构可以用作等排体替代物,为改变药物分子的溶解度、亲脂性、代谢稳定性和分子构象提供了新途径 (P. Lassalas 等,2017)。

有机化合物的な光催化氧化

一项关于多金属氧酸盐在水溶液中对有机化合物进行光催化氧化的研究确定了丙醇-2 选择性光氧化为丙酮。这项研究强调了 OH 自由基和激发多金属氧酸盐的氧化能力,为与 3-(氧杂环丙烷-3-基)丙醇-1 的合成和转化相关的な光催化氧化的机理提供了见解 (A. Mylonas 等,1999)。

成玻璃单体和聚合物

对基于玻璃形成 1,3-双(咔唑-9-基)丙醇-2 的单体(包括环氧乙烷、硫杂环丙烷和氧杂环丙烷)的研究说明了它们在光聚合和生产具有显着分子量的聚合物中的用途。这些化合物表现出有价值的光学、光物理、电化学和热性能,突出了氧杂环丙烷基化合物在材料科学中的更广泛适用性 (E. Andrikaityte 等,2012)。

安全和危害

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .

未来方向

The future directions in the study and application of “3-(Oxetan-3-yl)propan-1-ol” and other oxetane derivatives are likely to involve further exploration of their synthesis and reactivity . The development of new methodologies for oxetane synthesis and incorporation is a key area of interest . The use of oxetanes in medicinal chemistry is also a promising area for future research .

属性

IUPAC Name |

3-(oxetan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441634 | |

| Record name | 3-(oxetan-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxetan-3-yl)propan-1-ol | |

CAS RN |

251922-47-1 | |

| Record name | 3-(oxetan-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)